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molecular formula C12H28N2O B1595663 2,2'-Oxybis(n,n-diethylethanamine) CAS No. 3030-43-1

2,2'-Oxybis(n,n-diethylethanamine)

Cat. No. B1595663
M. Wt: 216.36 g/mol
InChI Key: MELCWEWUZODSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04247482

Procedure details

Using the apparatus of Example 1, a solution of 2.43 moles of sodio-2-N,N-diethylaminoethoxide in 4.57 moles of N,N-diethylethanolamine at about 50° C. was added to he reactor. To this mixture was added 514 grams of Diluent II. The resulting mixture was cooled to 25° C. with stirring and then circulated through the scrubber. A vapor mixture of sulfur trioxide and nitrogen, produced by sparging nitrogen gas through liquid sulfur trioxide at a rate of about 148 cubic centimeters per minute, was passed into the gas inlet tube of the reactor over a period of about 2 hours and 10 minutes until 1.01 moles of sulfur trioxide has been added to the reactor, while the stirred mixture in the reactor was maintained at about 24° C. Upon completion of the addition of sulfur trioxide to the reactor, the mixture was stirred for one hour and then heated to a reflux temperature of 110° C. The mixture was refluxed with stirring for 11 hours, and then it was cooled and filtered through a kiesel-guhr-coated filter. The filtrate was distilled through a 35-tray Oldershaw column to give 0.39 moles of bis[2-(N,N-diethylamino)ethyl]ether as a fraction boiling at 120° C. at 15 mm. The yield of bis[2-(N,N-diethylamino)ethyl]ether was 39 percent, based on sulfur trioxide employed.
[Compound]
Name
sodio-2-N,N-diethylaminoethoxide
Quantity
2.43 mol
Type
reactant
Reaction Step One
Quantity
4.57 mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.01 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][OH:6])[CH3:2].S(=O)(=O)=O>>[CH2:1]([N:3]([CH2:4][CH2:5][O:6][CH2:2][CH2:1][N:3]([CH2:7][CH3:8])[CH2:4][CH3:5])[CH2:7][CH3:8])[CH3:2]

Inputs

Step One
Name
sodio-2-N,N-diethylaminoethoxide
Quantity
2.43 mol
Type
reactant
Smiles
Name
Quantity
4.57 mol
Type
reactant
Smiles
C(C)N(CCO)CC
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O
Step Four
Name
Quantity
1.01 mol
Type
reactant
Smiles
S(=O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced
CUSTOM
Type
CUSTOM
Details
by sparging nitrogen gas through liquid sulfur trioxide at a rate of about 148 cubic centimeters per minute
ADDITION
Type
ADDITION
Details
has been added to the reactor, while the stirred mixture in the reactor
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at about 24° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to a reflux temperature of 110° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
STIRRING
Type
STIRRING
Details
with stirring for 11 hours
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a kiesel-guhr-coated filter
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled through a 35-tray Oldershaw column

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CCOCCN(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.39 mol
YIELD: CALCULATEDPERCENTYIELD 17.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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